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molecular formula C13H16ClNO2 B8801174 2-(4-Chlorophenyl)-2-(piperidin-1-YL)acetic acid

2-(4-Chlorophenyl)-2-(piperidin-1-YL)acetic acid

Cat. No. B8801174
M. Wt: 253.72 g/mol
InChI Key: GVUFGNDFXXGVQW-UHFFFAOYSA-N
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Patent
US08748613B2

Procedure details

2-Bromo-2-(4-chlorophenyl)acetic acid (300 mg, 1.20 mmol), piperidine (125 μl, 1.26 mmol) and TEA (503 μl, 3.61 mmol) were dissolved in acetonitrile (6 ml). The resulting reaction was stirred at room temperature for 48 hours. Acetonitrile was evaporated, the residue was triturated with acetonitrile/petroleum ether (9/1) and filtered by suction filtration to collect 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetic acid (190 mg, 62.3% yield) as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
125 μL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
503 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1)[C:3]([OH:5])=[O:4].[NH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>C(#N)C>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]([CH:2]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[C:3]([OH:5])=[O:4])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC(C(=O)O)C1=CC=C(C=C1)Cl
Name
Quantity
125 μL
Type
reactant
Smiles
N1CCCCC1
Name
TEA
Quantity
503 μL
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction
CUSTOM
Type
CUSTOM
Details
Acetonitrile was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with acetonitrile/petroleum ether (9/1)
FILTRATION
Type
FILTRATION
Details
filtered by suction filtration

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 62.3%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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